S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate
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Overview
Description
S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate is an organic compound that features an anthracene moiety linked to a phenyl ring via an ethynyl bridge, with an ethanethioate group attached to the phenyl ring. This compound is part of a broader class of anthracene-based derivatives known for their unique photophysical and electrochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate typically involves the Sonogashira cross-coupling reaction. This reaction is carried out between 9-bromoanthracene and 4-ethynylphenyl ethanethioate in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions usually include:
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Base: Triethylamine or potassium carbonate
- Temperature: 60-80°C
- Reaction time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the ethanethioate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid
Major Products
Oxidation: Anthraquinone derivatives
Reduction: Ethyl-substituted anthracene derivatives
Substitution: Brominated or nitrated phenyl derivatives
Scientific Research Applications
S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding . The anthracene moiety plays a crucial role in its photophysical properties, allowing it to absorb and emit light efficiently. The ethanethioate group can participate in various chemical reactions, enhancing the compound’s versatility .
Comparison with Similar Compounds
S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate can be compared with other anthracene-based derivatives such as:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
- 9,10-bis(phenylethynyl)anthracene
These compounds share similar photophysical properties but differ in their chemical reactivity and applications.
Properties
CAS No. |
625851-56-1 |
---|---|
Molecular Formula |
C24H16OS |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
S-[4-(2-anthracen-9-ylethynyl)phenyl] ethanethioate |
InChI |
InChI=1S/C24H16OS/c1-17(25)26-21-13-10-18(11-14-21)12-15-24-22-8-4-2-6-19(22)16-20-7-3-5-9-23(20)24/h2-11,13-14,16H,1H3 |
InChI Key |
YHAMCFPPIOUDER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=CC=C(C=C1)C#CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
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